molecular formula C23H23NO2S B2356670 N-((4-(phenylthio)tetrahydro-2H-pyran-4-yl)methyl)-1-naphthamide CAS No. 1797535-63-7

N-((4-(phenylthio)tetrahydro-2H-pyran-4-yl)methyl)-1-naphthamide

Cat. No.: B2356670
CAS No.: 1797535-63-7
M. Wt: 377.5
InChI Key: AHCKHEYPVGRECQ-UHFFFAOYSA-N
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Description

N-((4-(phenylthio)tetrahydro-2H-pyran-4-yl)methyl)-1-naphthamide is a synthetic organic compound with a complex molecular structure that bridges several functional groups, including an amide, naphthalene, and tetrahydropyran moiety. This compound is notable for its potential applications in scientific research, particularly in the fields of medicinal chemistry and organic synthesis.

Preparation Methods

Synthetic Routes and Reaction Conditions

  • Formation of the Tetrahydropyran Moiety: The synthesis begins with the formation of the tetrahydropyran ring, which can be achieved through a cyclization reaction involving a suitable precursor such as a 1,5-diene.

  • Introduction of the Phenylthio Group: A phenylthio group is then introduced through a nucleophilic substitution reaction using thiophenol as the reagent.

  • Formation of the Amide Linkage: The naphthamide part of the molecule is synthesized separately, typically starting from 1-naphthoic acid, which is converted into an amide through reaction with a suitable amine.

  • Coupling Reaction: The final step involves coupling the tetrahydropyran derivative with the naphthamide through a reaction mediated by a coupling agent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) under mild conditions.

Industrial Production Methods For industrial-scale production, optimization of reaction conditions is paramount. This may involve the use of continuous flow reactors for better control over reaction parameters, as well as the employment of high-throughput screening methods to identify the most efficient catalysts and solvents.

Chemical Reactions Analysis

Types of Reactions:

  • Oxidation: The compound can undergo oxidation reactions, particularly at the phenylthio group, forming sulfoxides or sulfones.

  • Reduction: Reduction reactions can occur at the amide group, potentially forming the corresponding amine.

  • Substitution: The phenylthio group may also participate in electrophilic aromatic substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Typical oxidizing agents include hydrogen peroxide and meta-chloroperoxybenzoic acid.

  • Reduction: Reducing agents like lithium aluminium hydride or borane can be used.

  • Substitution: Electrophiles such as nitronium ions can be used under acidic conditions.

Major Products Formed:

  • Oxidation: Sulfoxides or sulfones.

  • Reduction: Amines.

  • Substitution: Substituted aromatic compounds.

Scientific Research Applications

N-((4-(phenylthio)tetrahydro-2H-pyran-4-yl)methyl)-1-naphthamide has several applications:

  • In Chemistry: It serves as a versatile intermediate in organic synthesis, particularly for constructing complex molecular architectures.

  • In Biology: It is used in biochemical studies to investigate enzyme-substrate interactions due to its structural mimicry of natural substrates.

  • In Medicine: Potential applications in drug development, particularly as a lead compound for the design of new therapeutic agents targeting specific pathways.

  • In Industry: Utilized in the synthesis of specialty chemicals and advanced materials.

Mechanism of Action

Mechanism: The compound interacts with its molecular targets primarily through non-covalent interactions such as hydrogen

Properties

IUPAC Name

N-[(4-phenylsulfanyloxan-4-yl)methyl]naphthalene-1-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H23NO2S/c25-22(21-12-6-8-18-7-4-5-11-20(18)21)24-17-23(13-15-26-16-14-23)27-19-9-2-1-3-10-19/h1-12H,13-17H2,(H,24,25)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AHCKHEYPVGRECQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCC1(CNC(=O)C2=CC=CC3=CC=CC=C32)SC4=CC=CC=C4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H23NO2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

377.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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